Litalgin

Delta opioid receptor GTPγS binding CHO cell assay

Litalgin (CAS 80186-93-2) is a scientifically irreplaceable triple-combination agent: pitofenone HCl (smooth muscle antispasmodic), metamizole Na (pyrazolone analgesic), and dimethylaminoethylbenzilate (cholinolytic). Unlike single-entity analgesics or δ-opioid peptides, Litalgin simultaneously targets smooth muscle contractility, prostaglandin-mediated nociception, and cholinergic tone—validated in biliary tract physiology, GI motility, and visceral pain models. Procure for protocols requiring concurrent antispasmodic-analgesic pharmacology with established clinical performance data.

Molecular Formula C53H64Cl2N5NaO11S
Molecular Weight 1073.1 g/mol
CAS No. 80186-93-2
Cat. No. B1674880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitalgin
CAS80186-93-2
SynonymsLitalgin; 
Molecular FormulaC53H64Cl2N5NaO11S
Molecular Weight1073.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl
InChIInChI=1S/C22H25NO4.C18H21NO3.C13H17N3O4S.2ClH.Na/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;/h3-4,7-12H,2,5-6,13-16H2,1H3;3-12,21H,13-14H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);2*1H;/q;;;;;+1/p-1
InChIKeyPHGXEEJLYUGZLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Litalgin Procurement Guide: Composition and Functional Profile of CAS 80186-93-2


Litalgin (CAS 80186-93-2) is a pharmaceutical formulation combining pitofenone hydrochloride, metamizole sodium, and dimethylaminoethylbenzilate (benzacine) [1]. The compound is characterized by a molecular formula of C53H64Cl2N5NaO11S and a molecular weight of 1073.06 g/mol [2]. Unlike single-entity analgesics or synthetic δ-opioid peptides, Litalgin exhibits multimodal pharmacological activity through the combined effects of its constituent agents: pitofenone acts as a smooth muscle antispasmodic, metamizole provides analgesic and antipyretic effects via pyrazolone-mediated mechanisms, and dimethylaminoethylbenzilate contributes cholinolytic properties [3].

Why Litalgin Cannot Be Replaced by Single-Agent Analgesics or Selective δ-Opioid Agonists


Generic substitution of Litalgin with single-agent analgesics, NSAIDs, or δ-opioid receptor-selective peptides such as DPDPE or deltorphin II is scientifically invalid due to fundamental differences in both composition and pharmacological scope. Litalgin's fixed-dose combination targets three distinct pathways—smooth muscle contractility, prostaglandin-mediated nociception, and cholinergic tone—simultaneously [1]. This contrasts sharply with δ-opioid agonists, which act exclusively through δ-opioid receptor signaling pathways [2]. Furthermore, the peptide analogs (e.g., deltorphin II, DADLE, DPDPE) demonstrate high susceptibility to peptidase degradation, with potency variations of up to 123-fold depending on the presence of peptidase inhibitors [3], whereas Litalgin's small-molecule constituents exhibit fundamentally different metabolic stability profiles. Any substitution without matched multi-target coverage and proven clinical equivalency data would alter the intended pharmacodynamic profile and experimental outcomes.

Litalgin Quantitative Comparative Evidence: Functional Activity, Composition, and Clinical Efficacy


Litalgin Exhibits Functional δ-Opioid Receptor Activity Relative to Endogenous Ligands

Litalgin demonstrates functional binding to the human δ-opioid receptor (DOR) expressed in CHO cell membranes, as measured by [³⁵S]GTPγS binding assay following 1.5-hour incubation [1]. This functional activity can be benchmarked against other known DOR agonists. In the same G protein signaling assay platform using CHO cell membranes expressing human DOR, the endogenous peptide [Met]-enkephalin exhibited an EC₅₀ of 0.78 ± 0.08 nM and [Leu]-enkephalin showed an EC₅₀ of 0.77 ± 0.15 nM [2]. The structurally constrained synthetic peptide DPDPE demonstrated an EC₅₀ of 0.39 ± 0.14 nM, while the highly potent deltorphin II showed an EC₅₀ of 0.11 ± 0.09 nM [2]. These values establish a quantitative baseline range for DOR functional agonist activity against which Litalgin's DOR engagement can be compared, though direct EC₅₀ values for Litalgin in this specific assay platform are not reported in the available literature.

Delta opioid receptor GTPγS binding CHO cell assay

Chemical Composition Differentiation: Litalgin Fixed-Dose Triple Combination Versus Single-Entity Comparators

Litalgin is chemically defined as a fixed-dose combination comprising three distinct active pharmaceutical agents: pitofenone hydrochloride (antispasmodic), metamizole sodium (pyrazolone analgesic), and dimethylaminoethylbenzilate/benzacine (cholinolytic/antimuscarinic agent) [1]. This composition differs fundamentally from single-entity alternatives such as paracetamol (acetaminophen, single active agent), lysine-acetylsalicylate (single NSAID prodrug), and selective δ-opioid peptides such as DPDPE, DADLE, or deltorphin II, which each contain only one pharmacologically active moiety [2]. The molecular formula of Litalgin, C₅₃H₆₄Cl₂N₅NaO₁₁S with molecular weight 1073.06 g/mol, reflects the combined mass of all three components [3].

Fixed-dose combination Pitofenone Metamizole Benzacine

Multi-Modal Pharmacological Synergy: Antispasmodic Plus Analgesic Activity in Smooth Muscle Preparations

In a double-blind clinical study involving 19 patients undergoing routine oral cholecystography, intravenous administration of one ampule of Litalgin (containing the triple combination of pitofenone, metamizole, and benzacine) demonstrated a specific functional effect: it prevented further contraction of the gallbladder induced by fatty meals [1]. This effect profile differed from that of Palerol (an alternative combination preparation), which produced significant dilatation of the contracted gallbladder smooth muscle [1]. This functional differentiation in human smooth muscle tissue establishes Litalgin's unique antispasmodic signature.

Smooth muscle spasm Antispasmodic Analgesic combination Gallbladder contraction

Clinical Analgesic Efficacy: Litalgin Performance Relative to Established Analgesic Comparators in Postoperative Pain

In a clinical study evaluating postoperative analgesia following 160 various superficial surgical procedures, Litalgin 4 ml (containing metamizole 2.0 g + pitofenone 8.0 mg) was compared against three alternative analgesic regimens: intravenous lysine-acetylsalicylate (LAS) 1.8 g, paracetamol 0.5 g, and oxycodone 4 mg as a reference opioid comparator [1]. The study employed a requirement-based design wherein patients received one of the four analgesics, with supplemental oxycodone administered as needed. At 15 minutes post-drug administration, the proportion of patients requiring additional analgesic intervention provides a quantitative benchmark of initial analgesic efficacy [1]. This head-to-head clinical comparison establishes Litalgin's performance in a postoperative pain context against both non-opioid and opioid alternatives.

Postoperative analgesia Superficial surgery Pain management Clinical trial

Litalgin Optimal Application Scenarios for Scientific and Industrial Procurement


Preclinical Models Requiring Simultaneous Smooth Muscle Relaxation and Analgesia

Based on Litalgin's fixed-dose triple-combination composition [1], this compound is specifically indicated for in vivo experimental models where concurrent antispasmodic activity (pitofenone-mediated) and analgesic effects (metamizole-mediated) are required. Applications include gastrointestinal motility studies, urogenital smooth muscle spasm models, and visceral pain paradigms. Single-agent alternatives such as pure δ-opioid agonists (e.g., DPDPE, deltorphin II) [2] or NSAIDs lack the antispasmodic component and therefore fail to recapitulate the multi-target pharmacology of Litalgin in these model systems.

Human Gallbladder and Biliary Tract Functional Studies

Evidence from double-blind clinical investigations demonstrates that intravenous Litalgin (1 ampule) produces a distinct functional effect on human gallbladder smooth muscle—preventing fatty meal-induced contraction without active dilatation [3]. This profile supports the use of Litalgin in research protocols examining biliary tract physiology, gallbladder contractility, and related smooth muscle pharmacology where a prevention-of-contraction phenotype is the intended experimental intervention rather than active smooth muscle relaxation.

Postoperative Pain Management Comparator Studies

The clinical trial evidence comparing Litalgin (4 ml i.v.) against paracetamol, lysine-acetylsalicylate, and oxycodone in 160 superficial surgical procedures [4] positions Litalgin as a validated comparator for studies evaluating multimodal analgesic protocols. Researchers designing trials or preclinical studies that require a reference fixed-dose combination analgesic with established clinical performance data can procure Litalgin as a benchmark agent against which novel analgesic formulations or delivery methods may be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Litalgin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.